molecular formula C7H14N2O3S B14813899 N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide

N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide

Cat. No.: B14813899
M. Wt: 206.27 g/mol
InChI Key: FUCJCGIKRODXNN-UHFFFAOYSA-N
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Description

N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide is a compound that features a pyrrolidine ring, a sulfonyl group, and an acetamide moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The sulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. The acetamide group is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can enhance the compound’s ability to interact with biological targets due to its three-dimensional structure . The acetamide group can further modulate the compound’s properties, such as its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide is unique due to the presence of the sulfonyl group, which imparts distinct electronic properties and reactivity. The combination of the pyrrolidine ring, sulfonyl group, and acetamide moiety makes this compound versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

N-methyl-2-pyrrolidin-3-ylsulfonylacetamide

InChI

InChI=1S/C7H14N2O3S/c1-8-7(10)5-13(11,12)6-2-3-9-4-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

FUCJCGIKRODXNN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCNC1

Origin of Product

United States

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